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molecular formula C13H14N4O5 B8628274 methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate

methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate

Cat. No. B8628274
M. Wt: 306.27 g/mol
InChI Key: CXOUMWIFPBNLCI-UHFFFAOYSA-N
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Patent
US08017599B2

Procedure details

Compound 3 (0.10 g, 0.33 mmol), NaOH (0.7M, 2.4 ml) and ethanol (2.4 ml) were refluxed until the solid dissolved. The red solution was cooled and acidified with concentrated HCl to precipitate the product as a yellow solid. Yield 0.09 g, (88%). 1H NMR (DMSO): δ 12.19 (bs, 1H, OH); 10.18 (s, 1H, NH); 8.15 (d, 1H, J=1.9 Hz); 7.52 (d, 1H, J=1.9 Hz); 7.36 (d, 1H, J=1.9 Hz); 6.78 (d, 1H, J=1.9 Hz); 3.93 (s, 3H); 3.81 (s, 3H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][C:8]([C:10]2[N:11]([CH3:18])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=2)=[O:9])[CH:4]=[C:3]1[C:19]([O:21]C)=[O:20].[OH-].[Na+].Cl>C(O)C>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][C:8]([C:10]2[N:11]([CH3:18])[CH:12]=[C:13]([N+:15]([O-:17])=[O:16])[CH:14]=2)=[O:9])[CH:4]=[C:3]1[C:19]([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C(=O)OC
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The red solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a yellow solid

Outcomes

Product
Name
Type
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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